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molecular formula C8H6F3NO2 B1305604 2-Methyl-5-nitrobenzotrifluoride CAS No. 89976-12-5

2-Methyl-5-nitrobenzotrifluoride

Cat. No. B1305604
M. Wt: 205.13 g/mol
InChI Key: SVQCVQCIZWSPPX-UHFFFAOYSA-N
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Patent
US08183242B2

Procedure details

To a solution of 2-bromo-4-nitrotoluene (23.2 mmol) in NMP (200 mL) was added sodium trifluoroacetate (8.5 g, 62.5 mmol) and Cul (8.75 g, 46 mmol) and the reaction mixture was stirred at 160° C. for 4 hours. The solution was cooled and water (300 mL) was added. The solution was filtrated and the solid was washed with ethyl ether (250 mL×3). The organic phase was washed with water and brine, dried, filtered, concentrated and purified through column chromatography to give 2-(trifluoromethyl)-4-nitrotoluene (3.12 g).
Quantity
23.2 mmol
Type
reactant
Reaction Step One
Name
sodium trifluoroacetate
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:11].[F:12][C:13]([F:18])([F:17])C([O-])=O.[Na+].O>CN1C(=O)CCC1>[F:12][C:13]([F:18])([F:17])[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
23.2 mmol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C
Name
sodium trifluoroacetate
Quantity
8.5 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 160° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The solution was filtrated
WASH
Type
WASH
Details
the solid was washed with ethyl ether (250 mL×3)
WASH
Type
WASH
Details
The organic phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified through column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=C(C=CC(=C1)[N+](=O)[O-])C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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